molecular formula C8H18N2S B1302184 1-Heptyl-2-thiourea CAS No. 3098-03-1

1-Heptyl-2-thiourea

Cat. No.: B1302184
CAS No.: 3098-03-1
M. Wt: 174.31 g/mol
InChI Key: WNIKJRCOHYDZLL-UHFFFAOYSA-N
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Description

1-Heptyl-2-thiourea is a sulfur-containing organic compound that has garnered attention in various fields of research due to its unique chemical structure and biological activity. It is a thiourea derivative with a heptyl group attached to the nitrogen atom, making it a valuable compound in both synthetic and biological applications.

Biochemical Analysis

Biochemical Properties

1-Heptyl-2-thiourea plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), inhibiting their activity . These interactions are crucial as they can modulate neurotransmitter levels and influence nervous system function. Additionally, this compound has shown potential in inhibiting glucose-6-phosphatase (G6Pase), which is involved in glucose metabolism .

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase (SOD) and catalase . By modulating these enzymes, this compound can impact cellular redox balance and protect cells from oxidative damage. Furthermore, it has been shown to affect the expression of genes related to inflammation and apoptosis, thereby influencing cell survival and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. It binds to the active sites of enzymes such as AChE and BuChE, forming stable complexes that prevent substrate binding and subsequent enzymatic activity . This inhibition can result in altered neurotransmitter levels and modulation of cholinergic signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and regulatory proteins, thereby influencing cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term exposure to this compound has shown sustained inhibition of target enzymes and consistent modulation of cellular processes . Prolonged exposure may also lead to adaptive responses in cells, such as upregulation of compensatory pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without significant adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. It undergoes oxidation at the sulfur atom, catalyzed by flavin-containing monooxygenase (FMO), leading to the formation of sulfoxide and sulfone derivatives . These metabolites can further participate in redox reactions and influence cellular redox balance. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in glucose and lipid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and intracellular localization . The compound has been observed to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects . The distribution of this compound within cells is influenced by factors such as membrane permeability and binding affinity to intracellular targets .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It has been found to localize in the cytoplasm and mitochondria, where it interacts with enzymes and regulatory proteins . The compound’s subcellular localization is mediated by targeting signals and post-translational modifications that direct it to specific compartments . This localization is crucial for its role in modulating cellular processes and maintaining cellular homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Heptyl-2-thiourea can be synthesized through several methods. One common approach involves the condensation of heptylamine with carbon disulfide in an aqueous medium, resulting in the formation of the desired thiourea derivative . Another method includes the reaction of heptylamine with isothiocyanates in the presence of elemental sulfur, which proceeds efficiently at ambient temperature .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of heptylamine with thiocarbonyl surrogates such as thiophosgene or carbamoyl isothiocyanates. These reactions are carried out under controlled conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Heptyl-2-thiourea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives

Scientific Research Applications

1-Heptyl-2-thiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through hydrogen-bonding interactions.

    Biology: It exhibits antibacterial, antioxidant, anticancer, and anti-inflammatory properties, making it a valuable compound in biological studies.

    Medicine: Its potential as an anticancer and anti-inflammatory agent is being explored in medicinal chemistry.

    Industry: It is used in the production of dyes, elastomers, and plastics due to its unique chemical properties.

Comparison with Similar Compounds

    Thiourea: Structurally similar but lacks the heptyl group, making it less hydrophobic.

    N,N’-Disubstituted Ureas: These compounds have similar hydrogen-bonding capabilities but differ in their substituent groups.

Uniqueness: 1-Heptyl-2-thiourea stands out due to its heptyl group, which enhances its hydrophobicity and allows for unique interactions in both chemical and biological systems. This makes it a versatile compound with applications that extend beyond those of simpler thiourea derivatives .

Properties

IUPAC Name

heptylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2S/c1-2-3-4-5-6-7-10-8(9)11/h2-7H2,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIKJRCOHYDZLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374711
Record name 1-Heptyl-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3098-03-1
Record name 1-Heptyl-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3098-03-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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